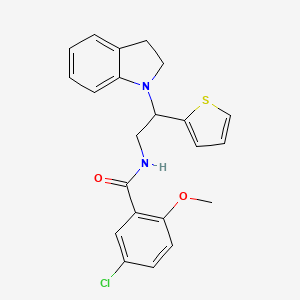

5-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Description

5-Chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a benzamide derivative featuring a 5-chloro-2-methoxy-substituted aromatic core linked to a branched ethyl chain bearing indoline and thiophene moieties.

Properties

IUPAC Name |

5-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2S/c1-27-20-9-8-16(23)13-17(20)22(26)24-14-19(21-7-4-12-28-21)25-11-10-15-5-2-3-6-18(15)25/h2-9,12-13,19H,10-11,14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUACGDCRSMWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolinyl Intermediate: Starting with indole, the indolinyl group can be synthesized through a series of reactions including halogenation, reduction, and cyclization.

Synthesis of the Thiophenyl Intermediate: Thiophene can be functionalized through halogenation and subsequent coupling reactions.

Coupling of Intermediates: The indolinyl and thiophenyl intermediates are then coupled to form the desired ethyl linkage.

Formation of the Benzamide Core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophenyl groups.

Reduction: Reduction reactions can target the chloro and nitro groups if present.

Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Products may include carboxylic acids or sulfoxides.

Reduction: Products may include amines or alcohols.

Substitution: Products will vary depending on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

5-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Material Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below summarizes key benzamide-based compounds structurally related to the target molecule, highlighting differences in substituents and biological activities:

Functional and Metabolic Comparisons

- Receptor Specificity: Glibenclamide’s sulfonylurea group enables binding to SUR1 receptors in pancreatic β-cells, promoting insulin secretion . The target compound lacks this group but may interact with CNS targets (e.g., serotonin or dopamine receptors) due to its indoline and thiophene groups. Metoclopramide’s diethylaminoethyl chain facilitates antagonism of dopamine D2 receptors, distinguishing it from the target compound’s indoline-thiophene motif .

- Metabolism: Metoclopramide is metabolized by CYP2D6, a pathway shared by many benzamide derivatives . The target compound’s metabolism remains unstudied but may involve similar cytochrome P450 isoforms.

Solubility and Bioavailability :

Research Findings and Therapeutic Implications

- Glibenclamide : Demonstrates neuroprotective effects in ischemic brain injury via TRPM4 inhibition , suggesting that benzamide derivatives with CNS permeability (e.g., the target compound) could be explored for similar applications.

- Thiazole/Thiazolidinone Derivatives (e.g., –15): These compounds exhibit antimicrobial or enzyme-inhibitory activities due to their heterocyclic moieties. The target compound’s thiophene group may confer analogous properties .

- Indole-Containing Analogues (–17): Substitution with indole rings (e.g., 5-methoxyindole) is associated with serotonin receptor modulation, hinting at possible CNS activity for the target compound .

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., indoline NH at δ 8.2–8.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 427.1) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

What strategies can be employed to resolve discrepancies in biological activity data observed across different studies involving this compound?

Q. Advanced

- Assay standardization : Use validated protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to minimize variability .

- Structural analogs : Compare activity with derivatives (e.g., replacing thiophene with furan or indoline with benzimidazole) to identify pharmacophore requirements .

- Dose-response validation : Perform IC50/EC50 curves in triplicate to confirm potency thresholds .

- Crystallographic analysis : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions) to correlate structure with activity .

How does the presence of both indolin-1-yl and thiophen-2-yl groups influence the compound’s molecular interactions, as evidenced by crystallographic studies?

Q. Advanced

- Hydrogen bonding : The indoline NH forms intermolecular bonds with electron-rich groups (e.g., thiophene S or benzamide O), stabilizing dimeric structures in crystal lattices .

- π-π stacking : The planar thiophene ring interacts with aromatic residues in target proteins (e.g., kinase active sites), enhancing binding affinity .

- Conformational flexibility : The ethyl linker allows rotation, enabling adaptation to steric constraints in enzyme pockets .

What are the methodological considerations when designing structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

- Substituent libraries : Synthesize analogs with variations in:

- Indoline : Replace with pyrrolidine or piperidine to test ring size effects.

- Thiophene : Substitute with pyridine or benzene to assess heterocycle dependency .

- Bioisosteric replacements : Use sulfonamide or urea groups instead of benzamide to probe hydrogen-bonding requirements .

- Pharmacokinetic profiling : Measure logP (e.g., ~3.5 via shake-flask method) and metabolic stability (microsomal assays) to prioritize leads .

- Data correlation : Apply QSAR models (e.g., CoMFA) to link structural descriptors (e.g., Hammett σ) with activity trends .

How can researchers address contradictions in reported biological activities between in vitro and preliminary in vivo models?

Q. Advanced

- Metabolite screening : Use LC-MS to identify active/inactive metabolites (e.g., hydroxylation at the indoline ring) that explain reduced in vivo efficacy .

- Protein binding assays : Measure serum albumin binding (e.g., >90%) to assess bioavailability limitations .

- Tissue distribution studies : Radiolabel the compound (e.g., C at the methoxy group) to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.